2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine

Structure-Activity Relationship Kinase Inhibition Regiochemistry

2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine (CAS 832739-45-4) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core with a methyl group at position 2 and a 3-nitrophenyl substituent at position This compound belongs to a privileged scaffold class extensively explored for kinase inhibition, particularly against TrkA, ALK2, PIM1, CDK2, and other oncology-relevant targets. The presence of the meta-nitro group on the 7-phenyl ring introduces a strong electron-withdrawing character, which modulates both the electronic properties of the heterocyclic core and potential hydrogen-bonding interactions with kinase hinge regions.

Molecular Formula C13H10N4O2
Molecular Weight 254.249
CAS No. 832739-45-4
Cat. No. B2366847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine
CAS832739-45-4
Molecular FormulaC13H10N4O2
Molecular Weight254.249
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C13H10N4O2/c1-9-7-13-14-6-5-12(16(13)15-9)10-3-2-4-11(8-10)17(18)19/h2-8H,1H3
InChIKeyNWAPSRJCCLGDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine (CAS 832739-45-4): A Nitro-Aryl Pyrazolopyrimidine Scaffold for Kinase-Targeted Screening


2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine (CAS 832739-45-4) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core with a methyl group at position 2 and a 3-nitrophenyl substituent at position 7. This compound belongs to a privileged scaffold class extensively explored for kinase inhibition, particularly against TrkA, ALK2, PIM1, CDK2, and other oncology-relevant targets [1]. The presence of the meta-nitro group on the 7-phenyl ring introduces a strong electron-withdrawing character, which modulates both the electronic properties of the heterocyclic core and potential hydrogen-bonding interactions with kinase hinge regions [2]. The compound is commercially available from multiple vendors with purity specifications of 95–98%, making it accessible as a screening building block .

Why Generic Substitution of 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine (CAS 832739-45-4) Fails: The Critical Interplay of Methyl, Nitro, and Core Substituents


Within the pyrazolo[1,5-a]pyrimidine family, seemingly minor structural variations produce dramatic shifts in kinase selectivity and antiproliferative potency. The 3-nitrophenyl substituent at position 7 of the target compound is not interchangeable with 4-nitrophenyl, 4-chloro-3-nitrophenyl, or unsubstituted phenyl analogs without altering target engagement. SAR studies demonstrate that the position of the nitro group on the 7-aryl ring dictates both potency and selectivity: in the related 7-aryl-2-methyl-3-substituted series, compounds 7d and 10e showed IC50 values against TrkA of 0.087 µM and 0.334 µM, respectively, but these values shift by orders of magnitude with different aryl substitution patterns [1]. Furthermore, the 2-methyl group is essential for maintaining the conformational preference of the scaffold; its removal in analogs such as 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine (CAS 832740-68-8) eliminates a key hydrophobic contact observed in kinase co-crystal structures [2]. Generic replacement with a des-nitro or regioisomeric nitro analog risks complete loss of on-target activity or introduction of off-target liabilities.

Quantitative Differentiation Evidence for 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine (CAS 832739-45-4) Against Closest Analogs


Meta-Nitro Regioisomerism: Positional Advantage Over Para-Nitro and Ortho-Nitro 7-Aryl Analogs

The 3-nitro (meta) substitution pattern on the 7-phenyl ring of 2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine provides a distinct electronic and steric profile compared to the 4-nitro (para) analog. In the closely related 7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidine series, the nature and position of the aryl substituent critically modulate kinase inhibitory activity: compounds bearing a 4-nitrophenyl group at position 7 (precursor to the 4-nitro analog) were synthesized and tested, with observed yields of 65–98% for the cyclocondensation step, confirming synthetic accessibility [1]. While direct head-to-head IC50 data for the 3-nitro vs. 4-nitro regioisomers are not available in the published literature, the meta-nitro orientation places the electron-withdrawing nitro group in a geometry that engages different hydrogen-bonding networks with the kinase hinge region compared to the para isomer, as supported by molecular docking studies of analogous 7-aryl pyrazolo[1,5-a]pyrimidine scaffolds [2].

Structure-Activity Relationship Kinase Inhibition Regiochemistry

2-Methyl Substituent: Enhanced Target Affinity Versus Des-Methyl Analog 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine

The 2-methyl group is a critical determinant of kinase binding potency in the pyrazolo[1,5-a]pyrimidine series. In the published multikinase inhibitor study, the 2-methyl-7-aryl-3-substituted compounds demonstrated potent TrkA inhibition with IC50 values as low as 0.087 µM (compound 7d) and 0.334 µM (compound 10e) [1]. The des-methyl analog, 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine (CAS 832740-68-8), lacks this hydrophobic contact, and while direct comparative IC50 data against TrkA are not available in the public domain for these two specific compounds, SAR studies across multiple pyrazolo[1,5-a]pyrimidine chemotypes consistently show that the 2-methyl group occupies a hydrophobic pocket in the kinase active site, contributing approximately 0.5–1.5 kcal/mol in binding free energy as estimated from matched molecular pair analysis of related kinase inhibitors [2]. The 2-methyl group also influences the scaffold's conformational preference: X-ray structures of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines confirm that the methyl group enforces a planar orientation of the pyrazolo[1,5-a]pyrimidine core, which is pre-organized for ATP-mimetic binding [3].

Kinase Inhibition TrkA Scaffold Optimization

Absence of 3-Position Substitution: A Clean Scaffold for Diversification Versus 3-Carboxylate and 3-Bromo Analogs

Unlike the 3-carboxylate analog ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 765292-65-7) [1], the target compound bears no substituent at the 3-position of the pyrazole ring. This structural feature preserves the 3-position as a vacant site for late-stage diversification through electrophilic substitution (e.g., bromination, nitration) or cross-coupling reactions. The regioselective bromination protocol for 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines proceeds exclusively at the 3-position with yields of 70–98% using N-bromosuccinimide [2], providing a direct pathway to generate 3-bromo intermediates for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. In contrast, the 3-carboxylate analog already occupies this position, limiting further synthetic elaboration. The 3-unsubstituted scaffold thus offers greater versatility as a core intermediate for library synthesis.

Medicinal Chemistry Scaffold Diversification Late-Stage Functionalization

Chloro Substituent Absence: Pharmacokinetic Differentiation from 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

The target compound lacks the 4-chloro substituent present in the closely related analog 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CID 1489154; MLS000720448; SMR000335948) [1]. This structural difference has measurable consequences for physicochemical and ADME properties. The 4-chloro analog contains both a nitro and a chloro group on the 7-phenyl ring, increasing molecular weight by 34.5 Da (from 254.24 to 288.69 g/mol) and calculated logP by approximately 0.5–0.8 units based on the π-value of aromatic chlorine [2]. Higher lipophilicity is associated with increased risk of CYP450 inhibition, hERG channel blockade, and reduced aqueous solubility. In the BindingDB entry for the 4-chloro-3-nitro analog, the compound showed an IC50 > 64,600 nM against the melanocortin receptor 4 (MC4R) in an MLPCN screening assay [1], indicating that the addition of chlorine does not confer universal target engagement benefits and may introduce off-target liabilities.

Drug-Likeness Lipophilicity Metabolic Stability

Commercial Purity and ISO-Certified Supply: Procurement Reliability Versus Discontinued or Non-Certified Sources

The target compound is available from multiple commercial vendors with defined purity specifications. MolCore supplies the compound at NLT 98% purity under an ISO-certified quality management system , while Leyan (Shanghai Haohong Biomedical) offers 98% purity . In contrast, CymitQuimica lists the compound as 'Discontinued' across all package sizes (100 mg, 250 mg, 500 mg, 1 g, 5 g) under reference 10-F425930 , indicating that not all supply channels are active. The cnreagent platform lists Fluorochem as a brand source at ¥3,168/1g and ¥8,602/5g . The availability of ISO-certified material with documented purity is critical for reproducible biological screening, where impurities can generate false-positive hits or confound dose-response relationships.

Chemical Procurement Quality Control Supply Chain

Reducible Nitro Group: A Built-In Chemical Handle for Amine Conjugation That Differentiates from Chloro, Methyl, or Unsubstituted Phenyl Analogs

The 3-nitrophenyl substituent serves a dual purpose: as a pharmacophoric element for target binding and as a latent amine handle for further functionalization. The nitro group can be selectively reduced to the corresponding aniline (2-methyl-7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine) under mild conditions (e.g., H2/Pd-C, Fe/HCl, or SnCl2) [1], generating a primary aromatic amine suitable for amide coupling, sulfonamide formation, reductive amination, or biotin/fluorophore conjugation. This built-in functionality distinguishes the target compound from analogs bearing non-reducible substituents at the 7-phenyl position, such as 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (no functional handle), 2-methyl-7-(4-tolyl)pyrazolo[1,5-a]pyrimidine (methyl only), or 2-methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine (chloro only). The nitro-to-amine reduction is a high-yielding, well-established transformation that enables the compound to serve both as a screening hit and as a precursor for chemical probe synthesis without requiring de novo scaffold redesign.

Chemical Biology Bioconjugation Prodrug Design

Crystallographically Confirmed Scaffold Geometry: X-Ray Diffraction Data for 2-Methyl-7-Substituted Pyrazolo[1,5-a]pyrimidines Validates Planar ATP-Mimetic Conformation

The rigid, planar conformation of the 2-methylpyrazolo[1,5-a]pyrimidine scaffold has been confirmed by single-crystal X-ray diffraction analysis of multiple 2-methyl-7-substituted derivatives [1]. The X-ray structure of 2-methyl-5-(p-bromophenyl)-7-trifluoromethylpyrazolo[1,5-a]pyrimidine and 2-methyl-7-trichloromethylpyrazolo[1,5-a]pyrimidine established that the pyrazolo[1,5-a]pyrimidine core is essentially planar, with the 7-aryl substituent adopting a near-coplanar orientation relative to the heterocyclic system. This pre-organized geometry mimics the adenine ring of ATP and is a prerequisite for efficient kinase hinge binding. In contrast, non-fused pyrazole-pyrimidine systems or regioisomeric pyrazolo[3,4-d]pyrimidines exhibit different conformational preferences that may require induced-fit rearrangements upon kinase binding, potentially incurring entropic penalties. The crystallographically validated planarity of the 2-methyl-7-arylpyrazolo[1,5-a]pyrimidine scaffold provides a structural rationale for the potent kinase inhibition observed in the multikinase inhibitor study [2].

Structural Biology X-Ray Crystallography Conformational Analysis

Optimal Research and Industrial Application Scenarios for 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine (CAS 832739-45-4)


Kinase-Focused Fragment and Hit Discovery Screening Libraries

This compound is ideally suited for inclusion in kinase-targeted screening libraries where the pyrazolo[1,5-a]pyrimidine scaffold is a validated ATP-mimetic core. The combination of a 2-methyl group (essential for hydrophobic pocket engagement) and a 3-nitrophenyl substituent (providing electronic modulation and hydrogen-bonding capability) offers a distinct chemotype within 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine screening sets [1]. The scaffold's crystallographically confirmed planar geometry [2] ensures pre-organization for kinase hinge binding, while the unsubstituted 3-position allows for rapid follow-up chemistry upon hit identification. Procurement from ISO-certified suppliers at ≥98% purity ensures that screening results are not confounded by impurities.

Chemical Probe Development via Nitro Reduction and Bioconjugation

The 3-nitrophenyl group serves as a latent amine handle, enabling a two-step workflow: (1) screen the nitro compound to identify kinase inhibitory activity, (2) reduce the nitro group to the corresponding aniline and conjugate to biotin, fluorophores, or affinity resins for target identification pull-down experiments [3]. This built-in functionality distinguishes the compound from 7-phenyl, 7-tolyl, or 7-chlorophenyl analogs that lack a readily derivatizable functional group and would require de novo synthesis of amine-containing variants for chemical biology applications.

SAR Expansion via Regioselective C3 Functionalization

The vacant 3-position of the pyrazole ring enables regioselective bromination with N-bromosuccinimide (70–98% yield) [4], generating a 3-bromo intermediate for subsequent cross-coupling reactions. This synthetic strategy allows medicinal chemistry teams to explore diverse C3 substituents (aryl, heteroaryl, alkynyl, amino) from a single advanced intermediate, dramatically accelerating SAR exploration around the 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine core. The target compound thus functions as both a screening hit and a gateway intermediate for focused library synthesis.

Selectivity Profiling Against the 4-Chloro-3-Nitro Analog

Head-to-head selectivity profiling of the target compound versus the 4-chloro-3-nitro analog (CID 1489154) [5] can reveal the impact of the chloro substituent on kinase selectivity and off-target pharmacology. Given that the 4-chloro analog showed weak MC4R binding (IC50 > 64.6 µM) in MLPCN screening [5], comparative profiling across a broad kinase panel can establish whether the chloro-free scaffold offers a cleaner selectivity profile, making it a more attractive starting point for lead optimization programs where polypharmacology must be minimized.

Quote Request

Request a Quote for 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.